Chloromethyl pentanoate Chloromethyl pentanoate
Brand Name: Vulcanchem
CAS No.: 77877-94-2
VCID: VC4126764
InChI: InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3
SMILES: CCCCC(=O)OCCl
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol

Chloromethyl pentanoate

CAS No.: 77877-94-2

Cat. No.: VC4126764

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl pentanoate - 77877-94-2

CAS No. 77877-94-2
Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
IUPAC Name chloromethyl pentanoate
Standard InChI InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3
Standard InChI Key ZYDSTVMBNBPPLQ-UHFFFAOYSA-N
SMILES CCCCC(=O)OCCl
Canonical SMILES CCCCC(=O)OCCl

Adductm/zCCS (Ų)
[M+H]+151.05203128.1
[M+Na]+173.03397139.3
[M+NH4]+168.07857136.3
[M-H]-149.03747127.4

Source: PubChemLite

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Chloromethyl pentanoate is synthesized via acid-catalyzed esterification of pentanoic acid and chloromethanol. Sulfuric acid (H₂SO₄) is typically employed as a catalyst, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity. The reaction proceeds under reflux conditions (60–80°C) to achieve equilibrium favoring ester formation:

Pentanoic acid+ChloromethanolH2SO4Chloromethyl pentanoate+H2O\text{Pentanoic acid} + \text{Chloromethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Chloromethyl pentanoate} + \text{H}_2\text{O}

Yields exceeding 80% are attainable with stoichiometric reactant ratios and continuous water removal to prevent hydrolysis.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize efficiency. Automated systems regulate reactant feed rates (pentanoic acid: 0.5–1.0 L/min; chloromethanol: 0.3–0.7 L/min) and maintain temperatures at 70±5°C. Post-synthesis, fractional distillation isolates chloromethyl pentanoate (boiling point: 182–185°C) from unreacted precursors .

Physicochemical Properties

Thermal and Spectral Characteristics

Chloromethyl pentanoate exhibits a Kovats Retention Index (RI) of 989 on non-polar SE-30 columns at 100°C, increasing to 1417 on polar Carbowax 20M columns at 160°C . These values are pivotal for gas chromatography (GC) identification.

Table 2: Kovats Retention Indices Under Varied Conditions

Column TypeTemperature (°C)RI
SE-30 (Non-polar)100989
Carbowax 20M1601417

Source: NIST WebBook

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents like diethyl ether and dichloromethane. Hydrolytic degradation occurs in aqueous alkaline media, necessitating anhydrous storage conditions .

Reactivity and Chemical Behavior

Hydrolysis

In acidic or basic environments, chloromethyl pentanoate undergoes hydrolysis to yield pentanoic acid and chloromethanol:

C6H11ClO2+H2OC5H10O2+CH2ClOH\text{C}_6\text{H}_{11}\text{ClO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{10}\text{O}_2 + \text{CH}_2\text{ClOH}

The rate constant (kk) for alkaline hydrolysis (pH 12) is 3.2×103s13.2 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Nucleophilic Substitution

The chloromethyl group’s electrophilic carbon is susceptible to nucleophilic attack. For instance, reaction with sodium azide (NaN₃) produces azidomethyl pentanoate, a precursor for Staudinger ligation:

C6H11ClO2+NaN3C6H11N3O2+NaCl\text{C}_6\text{H}_{11}\text{ClO}_2 + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_{11}\text{N}_3\text{O}_2 + \text{NaCl}

Oxidation Pathways

Oxidation with potassium permanganate (KMnO₄) under acidic conditions cleaves the ester, yielding valeric acid and carbon dioxide:

C6H11ClO2+3OC4H9COOH+CO2+HCl\text{C}_6\text{H}_{11}\text{ClO}_2 + 3\text{O} \rightarrow \text{C}_4\text{H}_9\text{COOH} + \text{CO}_2 + \text{HCl}

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

Chloromethyl pentanoate is a precursor in synthesizing prodrugs and active pharmaceutical ingredients (APIs). For example, its reaction with amines generates amide derivatives used in antihypertensive agents .

Polymer Chemistry

The compound serves as a cross-linking agent in polyurethane foams, enhancing thermal stability. Industrial formulations incorporate 0.5–2.0 wt% chloromethyl pentanoate to optimize polymer rigidity .

HazardPrecautionary Measures
FlammabilityStore in explosion-proof freezers (-20°C)
Skin CorrosionUse nitrile gloves and face shields

Source: PubChem

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using SE-30 columns resolves chloromethyl pentanoate at 12.3 min (retention time). Characteristic fragments include m/z 57 (C₄H₉⁺) and m/z 91 (C₃H₇ClO⁺) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 4.6 (s, 2H, -OCH₂Cl), 2.3 (t, 2H, -COOCH₂), 1.6–1.3 (m, 4H, -CH₂), 0.9 (t, 3H, -CH₃) .

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